molecular formula C8H14O3 B1583240 Methyl 6-oxoheptanoate CAS No. 2046-21-1

Methyl 6-oxoheptanoate

Cat. No. B1583240
CAS RN: 2046-21-1
M. Wt: 158.19 g/mol
InChI Key: BSBYQAYWPXHLPQ-UHFFFAOYSA-N
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Description

Methyl 6-oxoheptanoate is a chemical compound with the molecular formula C8H14O3 . It is also known by other names such as 6-Ketoenanthic acid methyl ester, 6-Oxoheptanoic acid methyl ester, and 5-Acetylvaleric acid methyl ester .


Molecular Structure Analysis

The molecular structure of Methyl 6-oxoheptanoate consists of 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The molecular weight is 158.195 g/mol .


Physical And Chemical Properties Analysis

Methyl 6-oxoheptanoate has a molecular weight of 158.195 g/mol . It has a density of 0.981 g/cm³ and a boiling point of 227℃ . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Application Summary

“Methyl 6-oxoheptanoate” has been identified as one of the bioactive phytochemical compounds in the methanolic extract of Citrullus colocynthis and Cyperus alternifolius L. . These compounds are often referred to as secondary metabolites .

Methods of Application

The identification of these phytochemical compounds is based on the peak area, retention time, molecular weight, and molecular formula . The presence of “Methyl 6-oxoheptanoate” was revealed through Gas Chromatography-Mass Spectrometry (GC-MS) analysis .

Results or Outcomes

The methanolic extract of bioactive compounds of Citrullus colocynthis and Cyperus alternifolius L. was assayed for in vitro antibacterial activity against several bacteria such as Proteus mirabilis, Escherichia coli, Pseudomonas aerogenosa, Staphylococcus aureus, and Klebsiella pneumonia . The zone of inhibition was compared with different standard antibiotics. The diameters of inhibition zones ranged from 4.91±0.260 to 1.03±0.200 mm for all treatments .

Future Directions

Methyl 6-oxoheptanoate is primarily used for research purposes . Its future directions would likely depend on the outcomes of ongoing research studies.

properties

IUPAC Name

methyl 6-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-7(9)5-3-4-6-8(10)11-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBYQAYWPXHLPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40302070
Record name Methyl 6-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-oxoheptanoate

CAS RN

2046-21-1
Record name Heptanoic acid, 6-oxo-, methyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=2046-21-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 148317
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2046-21-1
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Record name Methyl 6-oxoheptanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a rapidly stirred mixture of diethyl ether (175 ml) and 40% KOH (52 ml) at 0° C. was added MNNG (15.4 g, 105 mmol). The mixture was stirred for 10 minutes. The ethereal layer was transferred to a solution of 6-oxo-heptanoic acid 1-1 (5.0 g, 34.68 mmol) and CH2Cl2 at 0° C. The solution was purged with argon for 30 minutes and then concentrated. Flash chromatography (silica, 30% to 50% EtOAc/hexanes) gave ester 1-2 as a clear oil.
Quantity
175 mL
Type
reactant
Reaction Step One
Name
Quantity
52 mL
Type
reactant
Reaction Step One
Name
Quantity
15.4 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

1,8-Diazabicyclo[5.4.0]undec-7-ene (3.4 mL, 22.86 mmol) was added to a solution of 6-oxoheptanoic acid 23 (1.1 g, 7.63 mmol) in acetone (15 mL) at 23° C. After stirring for 15 min iodomethane (2.4 mL, 38.3 mmol) was added. The reaction was stirred for 1 h and then the solvent was removed in vacuo. The residue was purified by flash column chromatography (silica gel, 7:3 hex/EtOAc) to provide 1.18 g (95%) of the methyl ester 24 (see scheme 4).
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Yield
95%

Synthesis routes and methods III

Procedure details

In a flame dried round-bottomed flask under inert atmosphere (N2), a solution of 5-acetylvaleric acid (7.54 g, 50.21 mmol) in a mixture of CH2Cl2 (35 mL) and MeOH (14 mL) was treated with conc. H2SO4 (0.14 mL, 2.51 mmol) and the reaction mixture was stirred at reflux for 24 h. The mixture was cooled to rt and sat. aq. Na2CO3 was added. The aq. layer was extracted with CH2Cl2 and the combined organic layers were washed with water, dried over Na2SO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (50:1→1:2 hept-EA) gave the title compound as an orange oil.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.54 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
0.14 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Dissolve 10 g 6-oxoheptanoic acid (69.4 mmol) in 100 ml methanol. Add a few drops of concentrated sulphuric acid and stir for 1.5 h under reflux. Then concentrate by evaporation. Take up in dichloromethane and wash once with satd. sodium hydrogencarbonate solution. Separate the phases, dry the organic phase and concentrate by evaporation. 10.1 g (91.1% of theor.) of the target compound is obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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